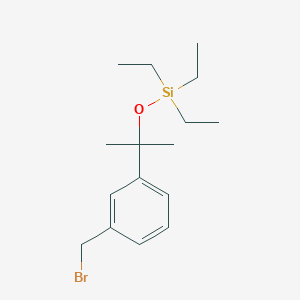

((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane

Description

((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is a silane derivative featuring a bromomethyl-substituted aromatic ring linked to a triethylsilyl ether group. This compound combines the steric bulk of the triethylsilyl (TES) moiety with the electrophilic reactivity of the bromomethyl group, making it a candidate for applications in organic synthesis, particularly in protecting group chemistry or as an intermediate in cross-coupling reactions. The TES group enhances stability against hydrolysis compared to smaller silyl groups (e.g., trimethylsilyl, TMS), while the bromomethyl group serves as a versatile leaving group or alkylation site .

Properties

Molecular Formula |

C16H27BrOSi |

|---|---|

Molecular Weight |

343.37 g/mol |

IUPAC Name |

2-[3-(bromomethyl)phenyl]propan-2-yloxy-triethylsilane |

InChI |

InChI=1S/C16H27BrOSi/c1-6-19(7-2,8-3)18-16(4,5)15-11-9-10-14(12-15)13-17/h9-12H,6-8,13H2,1-5H3 |

InChI Key |

WTHOFLLTGJPJFB-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)OC(C)(C)C1=CC=CC(=C1)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane typically involves the reaction of 2-(3-(Bromomethyl)phenyl)propan-2-ol with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.

Chemical Reactions Analysis

Types of Reactions

((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methyl derivatives.

Scientific Research Applications

Chemistry

((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .

Biology

In biological research, this compound can be used to modify biomolecules, enabling the study of biological pathways and interactions.

Medicine

The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs and therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ((2-(3-(Bromomethyl)phenyl)propan-2-yl)oxy)triethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The bromomethyl group can participate in nucleophilic substitution reactions, while the triethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

a. Triethylsilyl vs. Other Silyl Groups

- Triethylsilyl (TES) vs. tert-Butyldimethylsilyl (TBDMS):

TES offers moderate steric protection, balancing reactivity and stability. TBDMS, as seen in , provides superior hydrolytic stability but requires harsher conditions (e.g., tetrabutylammonium fluoride, TBAF) for deprotection . - Triethylsilyl vs. Trimethoxysilane Derivatives: Compounds like 3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane () exhibit polar, amino-functionalized chains, favoring applications in surface modification rather than organic synthesis. The TES group in the target compound prioritizes inertness and ease of removal in non-polar media .

b. Bromomethyl vs. Alternative Electrophilic Groups

- Bromomethyl vs. Chloromethyl:

Bromine’s lower electronegativity enhances leaving-group ability in nucleophilic substitutions (e.g., SN2 reactions). Chloromethyl analogs, while cheaper, require stronger bases or prolonged reaction times. - Bromomethyl vs. Tosylate Esters:

Tosylates (e.g., benzenesulfonyl derivatives) offer superior leaving-group capacity but lack the alkylation versatility of bromomethyl groups.

Reactivity and Stability

- Hydrolytic Stability: TES ethers resist hydrolysis under mildly acidic or basic conditions, contrasting with TMS ethers, which degrade rapidly. For example, TES-protected alcohols remain intact in aqueous methanol (pH 7–9), whereas TMS analogs hydrolyze within hours .

- Thermal Stability: The bromomethyl group may introduce thermal instability compared to non-halogenated silanes. For instance, 3-(2-Aminoethyl)-5-bromoindole hydrochloride () degrades at elevated temperatures, suggesting similar sensitivity in the target compound .

Research Findings and Data Tables

Table 1: Comparison of Silyl-Protected Bromomethyl Derivatives

Table 2: Reactivity of Brominated Silanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.